![molecular formula C13H11N3O B2696837 2-Methyl-4-oxazolo[4,5-b]pyridin-2-yl-phenylamine CAS No. 626218-35-7](/img/structure/B2696837.png)
2-Methyl-4-oxazolo[4,5-b]pyridin-2-yl-phenylamine
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Overview
Description
“2-Methyl-4-oxazolo[4,5-b]pyridin-2-yl-phenylamine” is a biochemical used for proteomics research . It has a molecular formula of C13H11N3O and a molecular weight of 225.25 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored in various studies . For instance, a Diels–Alder reaction between key intermediates led to the formation of a correspondent compound, which was then converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of “2-Methyl-4-oxazolo[4,5-b]pyridin-2-yl-phenylamine” is represented by the formula C13H11N3O . The InChI code for this compound is 1S/C13H11N3O/c1-8-4-5-9(7-10(8)14)13-16-12-11(17-13)3-2-6-15-12/h2-7H,14H2,1H3 .Chemical Reactions Analysis
The reactivity of this compound in reactions with amino acids has been investigated . It was found that effective luminophores were identified among the synthesized compounds that emit in the near UV and visible regions of the electromagnetic spectrum with a luminescence quantum yield of up to 0.52 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-4-oxazolo[4,5-b]pyridin-2-yl-phenylamine” include a molecular weight of 225.25 and a molecular formula of C13H11N3O .Scientific Research Applications
- In a screening study, some derivatives of this compound exhibited better anti-fibrosis activity than known drugs like Pirfenidone . Fibrosis is a pathological process characterized by excessive tissue scarring, and compounds that mitigate fibrosis are valuable for therapeutic development.
- Researchers use 2-Methyl-4-oxazolo[4,5-b]pyridin-2-yl-phenylamine as a biochemical tool in proteomics studies. It may serve as a probe to investigate protein interactions, post-translational modifications, and cellular signaling pathways .
Anti-Fibrosis Activity
Proteomics Research
Future Directions
properties
IUPAC Name |
2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-8-7-9(4-5-10(8)14)13-16-12-11(17-13)3-2-6-15-12/h2-7H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBSNWDUAULUOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-oxazolo[4,5-b]pyridin-2-yl-phenylamine |
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